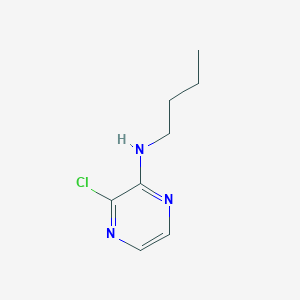![molecular formula C15H18N2O2 B13872879 Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as flash chromatography using hexane and ethyl acetate as solvents .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The specific pathways involved depend on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can be compared with other imidazole-containing compounds:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: A bactericidal agent used to treat infections.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-11-12(2)17(10-16-11)9-14-7-5-4-6-13(14)8-15(18)19-3/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
QKHHBWKRDPKWOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)CC2=CC=CC=C2CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
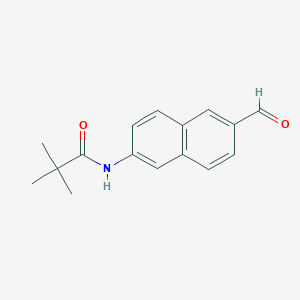
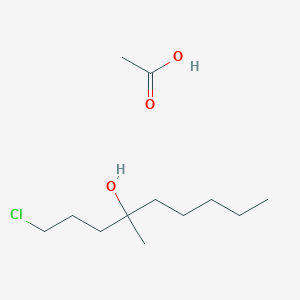
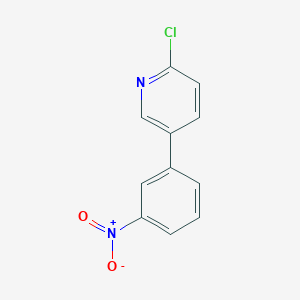
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
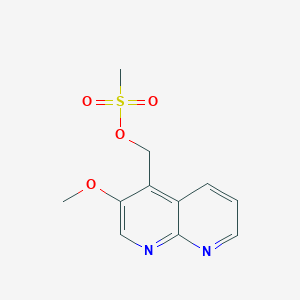
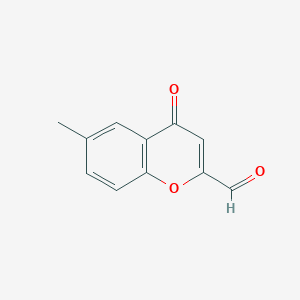
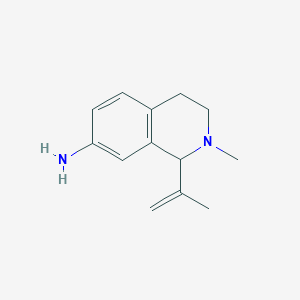
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
